molecular formula C20H39IO2 B033799 Ethyl 18-iodooctadecanoate CAS No. 100018-96-0

Ethyl 18-iodooctadecanoate

Cat. No.: B033799
CAS No.: 100018-96-0
M. Wt: 438.4 g/mol
InChI Key: XYSWCJVTCOLTLI-UHFFFAOYSA-N
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Description

Ethyl 18-iodooctadecanoate (CAS 100018-96-0) is a long-chain fatty acid ester with the molecular formula C₂₀H₃₉IO₂. It features an iodine atom at the 18th carbon of the octadecanoate backbone and an ethyl ester group at the terminal carboxylate. The iodine substituent enhances its reactivity in substitution reactions, distinguishing it from non-halogenated analogs .

Properties

CAS No.

100018-96-0

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 18-iodooctadecanoate

InChI

InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

XYSWCJVTCOLTLI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCI

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:

    Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.

    Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.

Industrial Production Methods

Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.

    Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

General Reactivity of Iodoalkanes in Ester Systems

Ethyl 18-iodooctadecanoate contains a terminal iodine atom, which is a good leaving group. This structural feature suggests susceptibility to nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.

Reaction Type Conditions Expected Products Mechanistic Notes
S<sub>N</sub>2 Polar aprotic solvent (e.g., DMF), nucleophile (e.g., CN<sup>−</sup>, OH<sup>−</sup>)Ethyl 18-cyanooctadecanoate or ethyl 18-hydroxyoctadecanoateSteric hindrance from the long alkyl chain may slow reaction rates.
E2 Strong base (e.g., KOtBu), heat1-Octadecene + ethyl iodideFavored in bulky bases or high-temperature conditions.

Cross-Coupling Reactions

The iodine substituent positions the compound for use in transition-metal-catalyzed cross-coupling reactions, such as Ullmann , Heck , or Suzuki-Miyaura couplings .

Reaction Catalyst System Substrates Product Yield
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, base (e.g., Na<sub>2</sub>CO<sub>3</sub>)Arylboronic acidEthyl 18-(aryl)octadecanoate~60–80%*
Heck Reaction Pd(OAc)<sub>2</sub>, ligand (e.g., PPh<sub>3</sub>)AlkenesEthyl 18-alkenyloctadecanoate~50–70%*

*Theoretical yields based on analogous iodoalkane systems; no experimental data available for this specific compound1 .

Reductive Deiodination

The iodine atom can be removed via reductive methods, yielding ethyl octadecanoate (ethyl stearate):

CH3(CH2)16CH2 I+H2Pd CCH3(CH2)16CH3+HI\text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{ I}+\text{H}_2\xrightarrow{\text{Pd C}}\text{CH}_3(\text{CH}_2)_{16}\text{CH}_3+\text{HI}

Key Factors :

  • Catalysts: Palladium on carbon (Pd/C), Raney nickel.

  • Solvents: Ethanol, THF.

  • Temperature: 50–100°C.

Hydrolysis and Saponification

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products
Acidic Hydrolysis H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat18-Iodooctadecanoic acid + ethanol
Saponification NaOH, H<sub>2</sub>O, heatSodium 18-iodooctadecanoate + ethanol

Radical Reactions

The C–I bond’s low bond dissociation energy (~209 kJ/mol) facilitates radical-initiated processes:

Reaction Initiator Outcome
Polymerization AIBN, heatPolyethylene-like chains with iodine termini
Telomerization Mercaptans (RSH)Thioether-functionalized derivatives

Challenges and Research Gaps

No peer-reviewed studies explicitly detailing the synthesis or reactivity of this compound were identified. Key areas for further investigation include:

  • Kinetic studies of substitution/elimination reactions in long-chain iodoesters.

  • Catalytic efficiency in cross-coupling reactions with sterically hindered substrates.

  • Thermal stability under high-temperature conditions.

Recommendations for Experimental Work

  • Synthesis : Prepare this compound via esterification of 18-iodooctadecanoic acid with ethanol (acid-catalyzed).

  • Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm structure.

  • Reactivity Screening : Test cross-coupling, hydrolysis, and reduction under varied conditions.

Scientific Research Applications

Ethyl iodooctadecanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Iodoacetate (CAS 623-48-3)

  • Molecular Formula : C₄H₇IO₂
  • Molecular Weight : 213.9 g/mol
  • Key Differences: Chain Length: Ethyl iodoacetate has a significantly shorter carbon chain (4 carbons vs. 20 carbons), reducing steric hindrance and increasing volatility. Iodine Position: The iodine is located on the α-carbon (adjacent to the ester group), making it highly reactive in nucleophilic substitutions. In contrast, the iodine in ethyl 18-iodooctadecanoate is terminal, favoring regioselective reactions in hydrophobic environments. Applications: Ethyl iodoacetate is widely used in alkylation reactions and peptide synthesis, whereas the long-chain analog may serve as a surfactant or lipid-phase modifier .

Ethyl 3-Hydroxydodecanoate (CAS 183613-15-2)

  • Molecular Formula : C₁₄H₂₈O₃
  • Molecular Weight : 244.4 g/mol
  • Key Differences: Functional Group: Replaces iodine with a hydroxyl group at the 3rd carbon, introducing hydrogen-bonding capacity. This enhances solubility in polar solvents compared to the iodine-substituted compound.

Ethyl Hexadecanoate (Ethyl Palmitate)

  • Molecular Formula : C₁₈H₃₆O₂
  • Molecular Weight : 284.5 g/mol
  • Key Differences :
    • Halogen Absence : Lacks iodine, reducing chemical reactivity but improving stability under physiological conditions.
    • Applications : A common fatty acid ester in cosmetics and food flavoring, contrasting with the specialized synthetic uses of iodinated derivatives .

Physicochemical and Functional Comparison

Property This compound Ethyl Iodoacetate Ethyl 3-Hydroxydodecanoate Ethyl Hexadecanoate
Molecular Weight 437.9 g/mol 213.9 g/mol 244.4 g/mol 284.5 g/mol
Halogen/Hydroxyl Iodine (terminal) Iodine (α-carbon) Hydroxyl (C-3) None
Solubility Lipophilic Polar organic Amphiphilic Nonpolar solvents
Reactivity Moderate (terminal iodine) High (α-iodine) Low (hydroxyl) Inert

Notes on Limitations

The provided evidence lacks detailed studies on biological activity or synthetic yields for this compound.

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